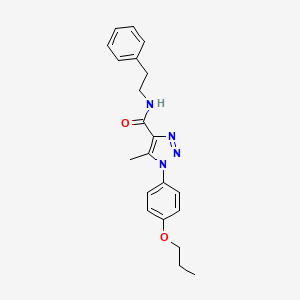

5-methyl-N-phenethyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(2-phenylethyl)-1-(4-propoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-3-15-27-19-11-9-18(10-12-19)25-16(2)20(23-24-25)21(26)22-14-13-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBDUZNRXWVKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-phenethyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C21H24N4O2

- Molecular Weight : 364.449 g/mol

- IUPAC Name : 5-methyl-N-(2-phenylethyl)-1-(4-propoxyphenyl)triazole-4-carboxamide

The biological activity of triazole compounds often involves interaction with specific biological targets, such as enzymes or receptors. The triazole ring structure is known to exhibit a range of pharmacological effects, including antimicrobial and anticancer properties.

Potential Mechanisms:

- Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with nucleic acid metabolism.

Anticancer Properties

Triazoles have been evaluated for their anticancer potential in various cancer cell lines. For example:

- Cell Line Studies : In vitro studies demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These effects are often dose-dependent, with IC50 values indicating effective concentrations.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole A | MCF-7 | 10 |

| Triazole B | A549 | 15 |

Case Studies

A notable case study involved the evaluation of a related triazole compound in a murine model of cancer. The compound demonstrated a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Pharmacological Profiles

The pharmacological profiles of triazoles are diverse. Some derivatives have been linked to anti-inflammatory and analgesic activities.

Key Findings:

- Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation markers in animal models.

- Analgesic Effects : Pain relief has been observed in preclinical studies involving triazole compounds.

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of 5-methyl-N-phenethyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

These results indicate a promising profile for the compound in inhibiting tumor growth and suggest mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective |

Such antimicrobial properties make it a candidate for further development in treating infections caused by resistant strains .

Drug Design and Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacological profile. Researchers are exploring derivatives that could improve solubility and bioavailability while maintaining or enhancing biological activity.

Case Studies

Several case studies have been conducted to evaluate the compound's effectiveness in vivo:

- Study on Tumor Models : In a murine model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Combination Therapy : When used in conjunction with established chemotherapeutic agents, the compound showed synergistic effects, enhancing overall treatment efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in substituents on the triazole ring, aryl groups, and amide side chains. Key analogues include:

Key Observations :

- Aryl Group Influence : Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-fluorophenyl) enhance bioactivity in cancer models but reduce solubility . The target compound’s 4-propoxyphenyl group balances lipophilicity and metabolic stability .

- Methyl vs. Amino/Trifluoromethyl at R5: Methyl substitution (as in the target compound) reduces steric hindrance compared to bulkier groups, favoring enzyme active-site binding .

Physicochemical and Spectral Comparisons

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and carboxamide linkage (e.g., carbonyl peak at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CₙHₘNₐOₓ) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, bond lengths (e.g., triazole ring geometry), and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

How does the substitution pattern (methyl, phenethyl, propoxyphenyl) influence the compound's bioavailability and metabolic stability in preclinical models?

Q. Advanced

- Methyl group : Enhances metabolic stability by reducing oxidative metabolism at the triazole ring.

- Phenethyl group : Increases lipophilicity (LogP >3), improving membrane permeability but potentially reducing aqueous solubility.

- Propoxyphenyl group : Ether linkages may slow phase I metabolism (e.g., cytochrome P450 oxidation).

Methodological evaluation : - LogP measurement : Reverse-phase HPLC to assess partitioning behavior.

- In vitro metabolic assays : Liver microsomes or hepatocytes to identify primary metabolites .

What strategies are recommended to resolve contradictions in biological activity data across different assay systems for this compound?

Q. Advanced

- Assay validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation conditions (e.g., serum-free media vs. FBS-supplemented).

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cell-based IC₅₀ measurements.

- Control experiments : Include positive controls (e.g., known kinase inhibitors for kinase assays) and solvent controls to rule out artifacts .

How can in silico docking studies be designed to predict the interaction of this compound with potential protein targets implicated in disease pathways?

Q. Advanced

- Target selection : Prioritize proteins with structural homology to known triazole targets (e.g., kinases, GPCRs) .

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters :

- Grid box centered on the active site (e.g., ATP-binding pocket for kinases).

- Flexible side-chain residues to account for induced-fit binding.

- Scoring metrics: Binding affinity (ΔG) and RMSD validation against co-crystallized ligands .

What experimental approaches are used to elucidate the mechanism of action of triazole-carboxamide derivatives in modulating cellular pathways?

Q. Advanced

- Pathway analysis : RNA-seq or qPCR to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .

- Protein interaction studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to detect binding partners.

- Functional assays : siRNA knockdown of putative targets to assess rescue/reversal of compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.